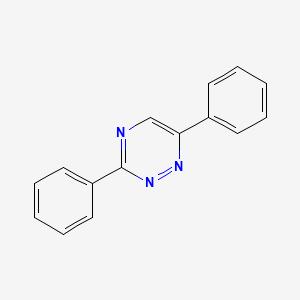

3,6-Diphenyl-1,2,4-triazine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,6-diphenyl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3/c1-3-7-12(8-4-1)14-11-16-15(18-17-14)13-9-5-2-6-10-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGATPZENUYRBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10425063 | |

| Record name | 3,6-diphenyl-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33063-35-3 | |

| Record name | 3,6-diphenyl-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diphenyl-1,2,4-triazine typically involves the cyclization of appropriate precursors. One common method is the condensation of benzil with benzylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The triazine core undergoes nucleophilic displacement at the 3-position due to electron-deficient aromaticity. Key transformations include:

Thiolation and Alkylation

-

Reaction with thiosemicarbazide in acetic acid yields 5,6-diphenyl-1,2,4-triazine-3-thiol (compound 9 in ).

-

Subsequent alkylation with bromides (e.g., 3-bromoprop-1-yne) in the presence of triethylamine produces derivatives like 10B (3-(prop-2-yn-1-ylthio)-5,6-diphenyl-1,2,4-triazine) .

Example Reaction Table

| Reagent | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Thiosemicarbazide | 5,6-diphenyl-1,2,4-triazine-3-thiol | Acetic acid, 120°C, 3.5 h | 85 | |

| 3-Bromoprop-1-yne | 3-(prop-2-yn-1-ylthio)-triazine | Triethylamine, RT, 6 h | 78 |

Click Chemistry for Triazole Hybrids

The alkyne-functionalized triazine (10B ) participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole hybrids. For example:

-

Reaction with 4-fluorobenzyl azide produces 11E (3-(((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine), a potent apoptosis inducer .

Key Data

-

11E exhibited IC₅₀ values of 5.2 μM (MGC-803), 6.1 μM (EC-109), and 7.3 μM (PC-3), outperforming 5-FU .

-

Mechanistic studies revealed G2/M cell cycle arrest and mitochondrial apoptosis induction .

Suzuki Cross-Coupling

The triazine scaffold supports palladium-catalyzed cross-coupling with boronic acids:

-

Reaction of 3-bromo-5,6-diphenyl-1,2,4-triazine with 2-aminophenylboronic acid under Suzuki conditions yields 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline .

Conditions

Hydroxymethylation

-

Reaction with formaldehyde introduces a hydroxymethyl group at the 2-position, forming (3-oxo-5,6-diphenyl-1,2,4-triazin-2(3H)-yl)methanol (compound S3 ) .

Sulfonation

Spectroscopic Data

Heterocycle Fusion

3,6-Diphenyl-1,2,4-triazine reacts with isatoic anhydride to form fused quinazolinone derivatives:

-

Potassium tert-butoxide-mediated condensation yields 2-(5,6-diphenyl-1,2,4-triazin-3-yl)quinazolin-4(3H)-one (compound S29 ) .

Key Features

Metalation and Dimerization

-

Lithiation at the 5-position with LDA (lithium diisopropylamide) enables dimerization to form 5,5'-bi-1,2,4-triazines .

-

Reaction with chlorotrimethylsilane yields silylated intermediates for further functionalization .

Halogenation and Salt Formation

-

Treatment with dichloroiodate (ICl₂⁻) forms 2-(5,6-diphenyl-1,2,4-triazin-3-yl)pyridinium dichloroiodate(I) , characterized by Raman peaks at 278 cm⁻¹ (I–Cl stretch) and 163 cm⁻¹ (triazine ring vibrations) .

Solvent-Free Amination

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anti-inflammatory Activity

Research indicates that 3,6-diphenyl-1,2,4-triazine derivatives exhibit significant anti-inflammatory properties. In a study evaluating the inhibitory activity of various triazine derivatives on arachidonic acid-induced platelet aggregation, it was found that compounds with phenyl substituents at the 5 and 6 positions were particularly effective. Among these, ethyl 5-(4-methoxyphenyl)-6-phenyl-triazine-3-acetate showed potent activity comparable to established anti-inflammatory drugs .

Drug Development

The structure-activity relationship (SAR) studies on triazine derivatives have revealed their potential as lead compounds for drug development targeting various biological pathways. For instance, the synthesis of 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole derivatives demonstrated promising activity against specific targets involved in inflammatory responses .

Optical Applications

Optoelectronic Devices

this compound is being explored for its optical properties in the context of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Novel bis-triazine derivatives synthesized from this compound have shown significant non-linear optical (NLO) characteristics and photophysical properties suitable for luminescent materials. These materials are crucial for developing advanced technologies such as dye-enhanced solar cells and phosphorescent probes .

Spectroscopic Studies

The compound's ability to undergo intramolecular charge transfer (ICT) has been investigated using density functional theory (DFT), revealing insights into its electronic structure and potential applications in photonic devices. The calculated polarizability values indicate that these compounds can be effectively utilized in applications requiring specific optical characteristics .

Analytical Chemistry

Precolumn Derivatization Reagent

In analytical chemistry, this compound has been utilized as a precolumn derivatizing reagent in high-performance liquid chromatography (HPLC). This application enhances the detection sensitivity of analytes by forming stable derivatives that can be easily quantified. The effectiveness of this approach was demonstrated in various analytical scenarios where improved resolution and detection limits were achieved .

Table 1: Summary of Anti-inflammatory Activity of Triazine Derivatives

Table 2: Optical Properties of Triazine Derivatives

Mecanismo De Acción

The mechanism of action of 3,6-Diphenyl-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparación Con Compuestos Similares

Positional Isomers: 5,6-Diphenyl- vs. 3,6-Diphenyl-1,2,4-Triazine

The position of phenyl substituents significantly impacts biological activity and physicochemical properties:

Key Insight: The 5,6-diphenyl isomer is pharmacologically superior in platelet inhibition due to optimized steric and electronic interactions with target enzymes .

Comparison with 3,5-Diphenyl-1,2,4-Triazine

This isomer lacks the 6-phenyl group, reducing steric hindrance and altering electronic distribution:

Key Insight : The 3,5-isomer’s reduced steric bulk may enhance solubility but compromises bioactivity compared to 3,6- and 5,6-diphenyl variants .

This compound Derivatives

5,6-Diphenyl-1,2,4-Triazine Derivatives

Solubility and Reactivity

- This compound : Moderate solubility in polar aprotic solvents (e.g., DMSO); electron-deficient triazine core facilitates nucleophilic substitutions at the 5-position .

- 5,6-Diphenyl-1,2,4-triazine : Higher lipophilicity limits aqueous solubility but enhances membrane permeability in bioactive derivatives .

Actividad Biológica

3,6-Diphenyl-1,2,4-triazine is a compound that belongs to the class of 1,2,4-triazines, which are known for their diverse biological activities. This article reviews the synthesis, biological applications, and research findings related to this compound.

Chemical Structure and Synthesis

The general structure of 1,2,4-triazines includes a six-membered ring containing three nitrogen atoms. The specific compound this compound features two phenyl groups attached at the 3 and 6 positions of the triazine ring. Various synthetic routes have been explored to obtain this compound and its derivatives, often involving nucleophilic substitutions or cyclization reactions with appropriate precursors .

Anticancer Properties

Research indicates that this compound and its derivatives exhibit significant anticancer activity. In studies evaluating antiproliferative effects against various cancer cell lines such as A549 (lung adenocarcinoma) and HeLa (cervical cancer), several derivatives demonstrated potent cytotoxicity with IC50 values ranging from low micromolar to sub-micromolar concentrations. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3b | A549 | 0.20 |

| 3b | HeLa | 1.03 |

| 3b | MCF-7 | 1.25 |

These findings suggest that modifications to the triazine core can enhance its anticancer efficacy .

The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Flow cytometry studies have shown increased apoptotic cell levels in treated populations compared to controls. Additionally, some derivatives have been found to inhibit critical signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway .

Other Biological Activities

Beyond anticancer properties, this compound exhibits a range of other biological activities:

- Antimicrobial Activity : Several derivatives have shown effectiveness against bacterial strains including E. coli and Staphylococcus aureus. The antibacterial activity was assessed using agar diffusion methods .

- Antiviral Activity : Some studies have reported antiviral properties against HIV and other viruses due to structural similarities with nucleoside analogs .

- Neuroprotective Effects : Certain derivatives have been investigated for their potential neuroprotective effects through inhibition of acetylcholinesterase activity .

Study on Antitumor Activity

A recent study synthesized novel derivatives based on the 1,2,4-triazine core and evaluated their antitumor activity against A549 and NIH/3T3 cell lines. Among the synthesized compounds, one derivative (designated as 3b) exhibited the highest selectivity and potency as an antitumor agent with a notable apoptotic effect .

Evaluation of Antimicrobial Properties

Another research effort focused on the synthesis of N-acetyl derivatives from triazines. The antibacterial efficacy was tested against various gram-positive and gram-negative bacteria. Results indicated that certain compounds had significant inhibitory effects on bacterial growth .

Q & A

Q. What are the standard synthetic routes for preparing 3,6-diphenyl-1,2,4-triazine derivatives?

- Methodological Answer : The synthesis typically involves condensation reactions. For example, 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT) is synthesized by reacting appropriate precursors (e.g., dibenzoyl derivatives) with aminoguanidine bicarbonate under reflux in normal butanol. The precipitate is washed with diethyl ether/hexane (50%) for purification . Alternative routes include using Vogel’s textbook protocols for trisubstituted triazines, ensuring cost-effective scalability .

Q. How can the purity of synthesized this compound derivatives be validated?

- Methodological Answer : Purity is confirmed via melting point analysis, elemental analysis (C, H, N), and FT-IR spectroscopy to verify functional groups. Advanced characterization employs -NMR and -NMR (e.g., δ 7.44–8.41 ppm for aromatic protons in DMSO-d) and ESI-MS for molecular ion confirmation (e.g., m/z 319.16 for morpholine-substituted derivatives) .

Q. What analytical techniques are critical for structural elucidation of triazine derivatives?

- Methodological Answer : X-ray crystallography provides unambiguous structural confirmation, as demonstrated for 5,6-diphenyl-3-(3-pyridyl)-1,2,4-triazine . NMR spectroscopy resolves substituent effects (e.g., piperazine/morpholine ring protons at δ 2.21–3.62 ppm) , while IR spectra confirm triazine ring vibrations (e.g., C=N stretches near 1600 cm) .

Q. How stable is this compound under varying pH and temperature conditions?

- Methodological Answer : Stability is assessed via accelerated degradation studies. For example, PDT derivatives remain stable in acidic/basic media (pH 2–12) at 25°C for 24 hours, monitored by HPLC. Thermal stability is confirmed by thermogravimetric analysis (TGA), showing decomposition above 250°C .

Q. What are the key applications of this compound in analytical chemistry?

- Methodological Answer : PDT is a chromogenic reagent for Fe(II) detection, forming a magenta-colored chelate extractable in organic phases. It is used in HPLC precolumn derivatization (UV detection at 562 nm) with a detection limit of 0.1 µM Fe(II) .

Advanced Research Questions

Q. How can this compound derivatives be tailored for coordination chemistry studies?

- Methodological Answer : Substituent engineering enhances metal-binding affinity. For instance, sulfonated derivatives (e.g., PDT disulfonate monosodium salt) improve water solubility for lanthanide/actinide separation. Copper(II) complexes with PDT cores are synthesized by refluxing with metal salts, characterized by cyclic voltammetry and UV-vis spectroscopy (λ~450 nm for d-d transitions) .

Q. What strategies resolve contradictions in kinetic data for triazine-based reactions?

- Methodological Answer : Conflicting kinetic results (e.g., Diels–Alder reaction rates with cyclooctyne) are addressed by controlling solvent polarity (acetonitrile vs. toluene) and temperature (20–60°C). Second-order rate constants are calculated using stopped-flow spectrophotometry, with DFT simulations to validate transition states .

Q. How do this compound derivatives interact with biological macromolecules?

- Methodological Answer : DNA binding studies employ UV-vis titration (hypochromic shifts at 260 nm), fluorescence quenching (Stern-Volmer plots), and viscosity measurements. Copper-PDT complexes show intercalation via planar triazine rings, with binding constants (K) calculated using the Benesi-Hildebrand equation .

Q. What role does this compound play in nuclear waste management?

Q. How can isomerism in triazine-metal complexes be systematically studied?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.